molecular formula C15H25NO3 B14623851 4-aminobenzoic acid;(2R)-octan-2-ol CAS No. 58826-74-7

4-aminobenzoic acid;(2R)-octan-2-ol

Cat. No.: B14623851
CAS No.: 58826-74-7
M. Wt: 267.36 g/mol
InChI Key: LJXDQZGQEXTVKB-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminobenzoic acid: and (2R)-octan-2-ol are two distinct compounds that can be combined to form a unique chemical entityIt is a white solid that is slightly soluble in water and is commonly used in the synthesis of folate by bacteria, plants, and fungi . (2R)-Octan-2-ol is a chiral alcohol with the molecular formula C₈H₁₈O. It is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • 4-Aminobenzoic Acid:

  • (2R)-Octan-2-ol:

      Reduction of 2-octanone: This method involves the reduction of 2-octanone using a chiral catalyst to obtain (2R)-octan-2-ol. The reaction is typically carried out under mild conditions to ensure high enantioselectivity.

Industrial Production Methods:

  • 4-Aminobenzoic Acid:

  • (2R)-Octan-2-ol:

    • Industrial production of (2R)-octan-2-ol involves the reduction of 2-octanone using chiral catalysts. This method ensures high enantioselectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

  • 4-Aminobenzoic Acid:

  • (2R)-Octan-2-ol:

      Oxidation: (2R)-Octan-2-ol can be oxidized to form 2-octanone.

      Reduction: It can be reduced to form various derivatives, such as octane.

      Substitution: It can undergo substitution reactions to form various derivatives, such as ethers and esters.

Common Reagents and Conditions:

  • 4-Aminobenzoic Acid:

  • (2R)-Octan-2-ol:

      Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

      Substitution: Common reagents include alkyl halides and acids for etherification and esterification reactions.

Major Products Formed:

  • 4-Aminobenzoic Acid:

  • (2R)-Octan-2-ol:

      Oxidation: 2-Octanone.

      Reduction: Octane.

      Substitution: Various ethers and esters.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

4-Aminobenzoic Acid:

(2R)-Octan-2-ol:

  • (2R)-Octan-2-ol acts as a chiral building block in organic synthesis. It participates in various enantioselective reactions, where its chiral center influences the stereochemistry of the products formed.

Comparison with Similar Compounds

  • 4-Aminobenzoic Acid:

  • (2R)-Octan-2-ol:

      (2S)-Octan-2-ol: Enantiomer of (2R)-octan-2-ol with opposite chirality.

      2-Octanol: Racemic mixture of (2R)-octan-2-ol and (2S)-octan-2-ol.

Uniqueness:

Properties

CAS No.

58826-74-7

Molecular Formula

C15H25NO3

Molecular Weight

267.36 g/mol

IUPAC Name

4-aminobenzoic acid;(2R)-octan-2-ol

InChI

InChI=1S/C8H18O.C7H7NO2/c1-3-4-5-6-7-8(2)9;8-6-3-1-5(2-4-6)7(9)10/h8-9H,3-7H2,1-2H3;1-4H,8H2,(H,9,10)/t8-;/m1./s1

InChI Key

LJXDQZGQEXTVKB-DDWIOCJRSA-N

Isomeric SMILES

CCCCCC[C@@H](C)O.C1=CC(=CC=C1C(=O)O)N

Canonical SMILES

CCCCCCC(C)O.C1=CC(=CC=C1C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.